

1-Dodecanesulfonyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Dodecanesulfonyl chloride*

Cat. No.: B160556

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **1-dodecanesulfonyl chloride**. It includes a summary of quantitative data, experimental protocols for determining these properties, and a visualization of a common synthetic application.

Core Physical Properties

1-Dodecanesulfonyl chloride is a solid organic compound that is sensitive to moisture.[1][2] Key physical data are summarized in the table below.

Physical Property	Value	Units
Molecular Formula	$C_{12}H_{25}ClO_2S$	
Molecular Weight	268.84	g/mol
Melting Point	41-42	°C
Boiling Point	126-130 (at 4 mmHg)	°C
Density	1.04	g/cm ³
Appearance	White to cream to pale yellow solid	

Experimental Protocols

Detailed methodologies for determining the key physical properties of **1-dodecanesulfonyl chloride** are outlined below. These are standard laboratory procedures for organic solids.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.^[3] This property is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting point range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)^[4]
- Capillary tubes
- Mortar and pestle^[4]
- Spatula^[3]
- Thermometer^[4]

Procedure:

- Grind a small amount of **1-dodecanesulfonyl chloride** into a fine powder using a mortar and pestle.^[4]
- Pack the powdered sample into a capillary tube to a height of about 1-2 cm by tapping the sealed end of the tube on a hard surface.^[5]
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.^[4]
- Decrease the heating rate to about 2°C per minute to allow for accurate observation.^[4]

- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[4]
- Record the temperature at which the last crystal of the solid melts (the end of the melting range).[4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] For compounds that decompose at their atmospheric boiling point, the boiling point is determined under reduced pressure.

Apparatus:

- Small test tube or fusion tube[7][8]
- Capillary tube, sealed at one end[9]
- Thermometer[7]
- Heating apparatus (e.g., aluminum block or oil bath)[8][9]
- Vacuum source and manometer (for reduced pressure determination)

Procedure:

- Place a small amount of liquid **1-dodecanesulfonyl chloride** (melted if necessary) into a small test tube.
- Invert a capillary tube (sealed end up) and place it into the test tube containing the sample. [9]
- Attach the test tube to a thermometer and place the assembly in a heating block or oil bath. [8]
- If determining the boiling point under reduced pressure, connect the apparatus to a vacuum source and manometer.

- Heat the apparatus slowly and evenly.[9]
- Observe the capillary tube. A slow stream of bubbles will emerge from the open end.
- Continue heating until a rapid and continuous stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool.
- The boiling point is the temperature at which the liquid begins to enter the capillary tube.[10]

Density Determination

The density of a substance is its mass per unit volume.[11] For a solid, this can be determined by measuring its mass and the volume of a liquid it displaces.[12]

Apparatus:

- Analytical balance[11]
- Graduated cylinder or pycnometer[11][13]
- A liquid in which **1-dodecanesulfonyl chloride** is insoluble (e.g., water, though it may react slowly)

Procedure (by displacement):

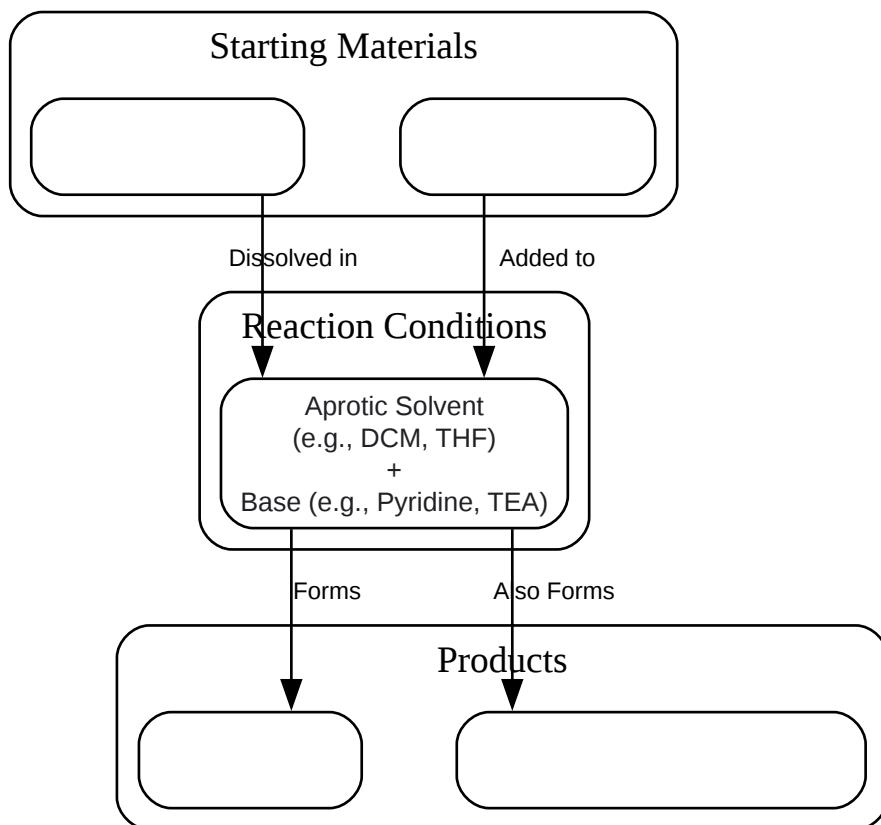
- Weigh a sample of solid **1-dodecanesulfonyl chloride** using an analytical balance.[14]
- Partially fill a graduated cylinder with a liquid in which the solid is insoluble and record the initial volume (V1).[12]
- Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.[14]
- Record the final volume (V2).[12]
- The volume of the solid is the difference between the final and initial volumes ($V = V2 - V1$).[12]

- Calculate the density using the formula: Density = Mass / Volume.[11]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.[15]

Apparatus:


- Test tubes[16]
- Spatula[15]
- Vortex mixer or stirring rod[15]
- A range of solvents (e.g., water, ethanol, diethyl ether, acetone)[16]

Procedure:

- Place a small, measured amount (e.g., 25 mg) of **1-dodecanesulfonyl chloride** into a test tube.[16]
- Add a small volume (e.g., 0.75 mL) of the chosen solvent to the test tube in portions.[16]
- After each addition, vigorously shake or stir the mixture for a set period (e.g., 60 seconds). [15][16]
- Observe whether the solid dissolves completely. If it does, the compound is soluble in that solvent under the tested conditions.[15]
- If the compound is soluble in water, the pH of the resulting solution can be tested with litmus paper to determine if it is acidic or basic.[17]

Synthetic Application Workflow

1-Dodecanesulfonyl chloride is a versatile reagent in organic synthesis, commonly used to introduce the dodecanesulfonyl group. A frequent application is the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively.[18][19][20]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the reaction of **1-dodecanesulfonyl chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Dodecanesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-DODECANESULFONYL CHLORIDE CAS#: 10147-40-7 [amp.chemicalbook.com]
- 3. pennwest.edu [pennwest.edu]
- 4. almaaql.edu.iq [almaaql.edu.iq]
- 5. byjus.com [byjus.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. byjus.com [byjus.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 12. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 13. mt.com [mt.com]
- 14. wjec.co.uk [wjec.co.uk]
- 15. chem.ws [chem.ws]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. scribd.com [scribd.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [1-Dodecanesulfonyl Chloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160556#1-dodecanesulfonyl-chloride-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com